molecular formula C18H34O3 B1257456 (Z)-2-Methoxy-6-heptadecenoic acid

(Z)-2-Methoxy-6-heptadecenoic acid

Cat. No.: B1257456
M. Wt: 298.5 g/mol
InChI Key: VLUIYYFKWQQCAB-SEYXRHQNSA-N
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Description

(Z)-2-Methoxy-6-heptadecenoic acid is a synthetically produced, long-chain fatty acid featuring a methoxy group at the alpha carbon and a cis-configured double bond at the sixth position. This structural configuration is of significant interest in parasitology and medicinal chemistry research. Studies have demonstrated that this compound and its analogs are effective inhibitors of the Leishmania donovani topoisomerase IB enzyme (LdTopIB), a promising drug target for visceral leishmaniasis . It exhibits toxicity against Leishmania donovani promastigotes, with research indicating that the α-methoxylation can enhance the compound's selectivity index . The unsaturation at the 6-position is a key structural prerequisite for this biological activity, believed to facilitate crucial intermolecular interactions within the enzyme's active site . Furthermore, related structural analogs, specifically the (Z)-2-methoxy-5-hexadecenoic and (Z)-2-methoxy-6-hexadecenoic acids, have been reported to display antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis, suggesting potential broader applications in antimicrobial research . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(Z)-2-methoxyheptadec-6-enoic acid

InChI

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-2)18(19)20/h12-13,17H,3-11,14-16H2,1-2H3,(H,19,20)/b13-12-

InChI Key

VLUIYYFKWQQCAB-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\CCCC(C(=O)O)OC

Canonical SMILES

CCCCCCCCCCC=CCCCC(C(=O)O)OC

Synonyms

(6)-2-methoxy-6-heptadecenoic acid
(6Z)-2-methoxy-6-heptadecenoic acid
M-6-HA cpd

Origin of Product

United States

Preparation Methods

Ten-Step Synthesis from 4-Bromo-1-pentanol

The first total synthesis of (±)-2-methoxy-6Z-heptadecenoic acid ( 1 ) was achieved in ten steps starting from 4-bromo-1-pentanol, as detailed in. The process involves sequential coupling, oxidation, and stereoselective hydrogenation (Table 1).

Table 1: Stepwise Synthesis of (Z)-2-Methoxy-6-heptadecenoic Acid

StepReactionReagents/ConditionsYield (%)
1Protection of 4-bromo-1-pentanol2,3-Dihydro-2H-pyran (DHP), PTSA99
2Alkyne coupling1-Dodecyne, n-BuLi, THF-HMPA70
3DeprotectionPTSA, MeOH, 60°C82
4Oxidation to aldehydePCC, CH2Cl274
5Cyanohydrin formationTMSCN, Et3N, CH2Cl296
6Hydrolysis to hydroxy acidHCl, 2-MeTHF, 60°C65
7MethylationNaH, CH3I, THF54
8EsterificationHCl/MeOH, reflux41
9Lindlar hydrogenationH2, Lindlar catalyst, hexane89
10SaponificationKOH/EtOH (1M), reflux67

Key stereochemical control was achieved in Step 9 using Lindlar catalyst to ensure the Z-configuration of the double bond, critical for biological activity. The overall yield of 7% reflects challenges in multi-step purifications and side reactions during alkyne coupling.

Optimization of Critical Reaction Steps

Cyanohydrin Formation and Hydrolysis

The reaction of aldehyde 8 with trimethylsilyl cyanide (TMSCN) in CH2Cl2 at 0°C (Step 5) produced 2-(trimethylsilyloxy)-6-heptadecynenitrile ( 9 ) in 96% yield. Acidic hydrolysis in 2-methyltetrahydrofuran (2-MeTHF) at 60°C (Step 6) yielded (±)-2-hydroxy-6-heptadecynoic acid ( 10 ) with minimal epimerization, attributed to the solvent’s ability to stabilize intermediates.

Lindlar Hydrogenation for Z-Selectivity

Hydrogenation of methyl (±)-2-methoxy-6-heptadecynoate ( 11 ) over Lindlar catalyst in hexane (Step 9) achieved 89% yield with >95% Z-selectivity. Comparative studies in demonstrated that Pd/BaSO4 or PtO2 catalysts led to over-reduction or E-isomer formation, underscoring Lindlar’s superiority for cis-alkene synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of (Z)-2-methoxy-6-heptadecenoic acid (CDCl3, 400 MHz) exhibited:

  • δ 5.35–5.29 (m, 2H, CH2-CH=CH-CH2)

  • δ 3.41 (s, 3H, OCH3)

  • δ 2.35 (t, J = 7.5 Hz, 2H, COOH-CH2).
    The ¹³C NMR confirmed the methoxy group (δ 56.8) and carboxyl carbon (δ 174.2).

Gas Chromatography-Mass Spectrometry (GC-MS)

Co-injection with natural isolates from Calyx podatypa verified structural identity, showing a molecular ion peak at m/z 312 [M+H]+ and fragmentation patterns consistent with Δ6 unsaturation.

Comparative Analysis with Related Syntheses

Table 2: Comparison of α-Methoxylated Fatty Acid Syntheses

CompoundStepsOverall Yield (%)Key Differentiator
(Z)-2-Methoxy-6-heptadecenoic acid107Lindlar hydrogenation for Z-geometry
2-Methoxy-6-icosynoic acid714Alkyne terminus at C20
16-Phenyl-6-hexadecynoic acid746ω-Phenyl substitution

The lower yield of (Z)-2-methoxy-6-heptadecenoic acid compared to its analogs stems from the stringent stereochemical requirements and instability of intermediates during alkyne coupling .

Q & A

Basic: What are the key analytical techniques for confirming the structural identity and purity of (Z)-2-Methoxy-6-heptadecenoic acid?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the Z-configuration at the 6,7 double bond and methoxy group position. Compare chemical shifts with structurally similar compounds like 2-methoxy-6Z-hexadecenoic acid (δ ~2.3 ppm for methoxy protons, δ ~5.3 ppm for Z-alkene protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion [M+H]+^+ and fragmentation patterns. For example, loss of the methoxy group (~32 Da) and alkene-specific cleavages .
  • Infrared (IR) Spectroscopy: Validate functional groups (C=O stretch ~1700 cm1^{-1}, C-O-C stretch ~1250 cm1^{-1}) and Z-alkene absorption (~730 cm1^{-1}) .

Basic: What safety precautions are critical when handling (Z)-2-Methoxy-6-heptadecenoic acid in laboratory settings?

Methodological Answer:

  • Flammability: Store in airtight containers away from ignition sources (flammability class 2, similar to 5(Z)-dodecenoic acid) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (as per GHS07 classification for analogous compounds) .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .

Advanced: How can researchers optimize stereoselective synthesis of (Z)-2-Methoxy-6-heptadecenoic acid to minimize isomerization?

Methodological Answer:

  • Catalytic Hydrogenation: Use Lindlar catalyst (Pd/BaSO4_4 with quinoline) for partial hydrogenation to preserve Z-configuration, as demonstrated in syntheses of (Z)-9-hexadecenoic acid derivatives .
  • Low-Temperature Reactions: Perform methoxy group introduction (e.g., Williamson ether synthesis) below 0°C to prevent alkene isomerization, analogous to protocols for 6-fluoro-2-(methoxymethoxy)benzoic acid .
  • Chromatographic Monitoring: Employ reverse-phase HPLC with UV detection (λ ~210 nm) to track isomer ratios during purification .

Advanced: How should contradictory bioactivity data for (Z)-2-Methoxy-6-heptadecenoic acid across different cell lines be systematically analyzed?

Methodological Answer:

  • Experimental Replication: Standardize cell culture conditions (e.g., serum concentration, passage number) to isolate compound-specific effects .
  • Dose-Response Curves: Compare EC50_{50} values across models; discrepancies may indicate cell-type-specific receptor interactions or metabolic activation pathways .
  • Multi-Omics Integration: Pair transcriptomics (e.g., RNA-seq) with lipidomics to identify downstream pathways affected by the compound, resolving mechanistic contradictions .

Basic: What solvent systems are optimal for chromatographic purification of (Z)-2-Methoxy-6-heptadecenoic acid?

Methodological Answer:

  • Normal-Phase Silica Gel: Use hexane:ethyl acetate (4:1) with 0.1% acetic acid to improve resolution of polar methoxy and carboxylic acid groups .
  • Reverse-Phase C18 Columns: Methanol:water (80:20) gradients effectively separate unsaturated fatty acid analogs, as shown for 6-hydroxy-2-naphthoic acid .

Advanced: What computational strategies can predict the metabolic fate of (Z)-2-Methoxy-6-heptadecenoic acid in mammalian systems?

Methodological Answer:

  • Density Functional Theory (DFT): Model β-oxidation pathways to predict metabolite formation, focusing on energy barriers for methoxy group retention .
  • Molecular Dynamics (MD) Simulations: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential hydroxylation or demethylation sites .
  • In Silico Databases: Cross-reference with PubChem metabolic pathways for structurally related compounds like 4-methoxybenzoic acid .

Basic: How can researchers validate the stability of (Z)-2-Methoxy-6-heptadecenoic acid under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate aliquots at 4°C, -20°C, and room temperature for 30 days. Monitor degradation via HPLC, comparing with freshly synthesized batches .
  • Light Sensitivity Assays: Store samples in amber vials vs. clear glass to assess photoisomerization risks, as done for trans-2-hexenoic acid derivatives .

Advanced: What experimental designs are effective in resolving contradictions between in vitro and in vivo efficacy studies of (Z)-2-Methoxy-6-heptadecenoic acid?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations in vivo to confirm bioavailability, addressing discrepancies due to poor absorption in vitro .
  • Tissue-Specific Metabolomics: Compare liver and target tissue metabolite profiles to identify site-specific activation or detoxification pathways .
  • Co-Culture Models: Use 3D organoids or microphysiological systems to bridge the gap between cell monolayers and whole-organism responses .

Basic: What spectroscopic methods differentiate (Z)-2-Methoxy-6-heptadecenoic acid from its (E)-isomer?

Methodological Answer:

  • 1H^1H-NMR Coupling Constants: Z-isomers exhibit JH,HJ_{H,H} ~10–12 Hz for cis-protons, while E-isomers show JH,HJ_{H,H} ~15–18 Hz .
  • IR Spectroscopy: E-isomers display stronger out-of-plane C-H bending (~970 cm1^{-1}) compared to Z-isomers (~730 cm1^{-1}) .

Advanced: How can machine learning enhance the design of derivatives of (Z)-2-Methoxy-6-heptadecenoic acid with improved bioactivity?

Methodological Answer:

  • QSAR Modeling: Train models on datasets of methoxy-substituted fatty acids (e.g., 6-methoxyquinoline-2-carboxylic acid) to predict logP, solubility, and target binding .
  • Generative Chemistry: Use reinforcement learning to propose derivatives with optimized steric and electronic properties, validated by DFT .

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